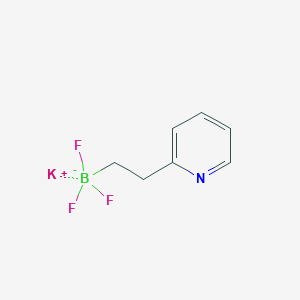

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate

CAS No.: 1350766-57-2

Cat. No.: VC17879934

Molecular Formula: C7H8BF3KN

Molecular Weight: 213.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350766-57-2 |

|---|---|

| Molecular Formula | C7H8BF3KN |

| Molecular Weight | 213.05 g/mol |

| IUPAC Name | potassium;trifluoro(2-pyridin-2-ylethyl)boranuide |

| Standard InChI | InChI=1S/C7H8BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-3,6H,4-5H2;/q-1;+1 |

| Standard InChI Key | STJDVTPWQMHMCV-UHFFFAOYSA-N |

| Canonical SMILES | [B-](CCC1=CC=CC=N1)(F)(F)F.[K+] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, potassium;trifluoro-[2-(pyridin-2-yloxy)ethyl]boranuide, reflects its structure: a boron atom bonded to three fluorine atoms and an ethyl group terminating in a pyridin-2-yl ring. The molecular formula is C₇H₈BF₃KN, with a calculated molecular weight of 213.05 g/mol (derived by adjusting the chloro-substituted analog’s formula from C₇H₇BClF₃KN ). The pyridine ring’s nitrogen at the 2-position introduces basicity and potential coordination sites for metal catalysts.

Key structural features include:

-

Topological Polar Surface Area (TPSA): ~18.5 Ų (estimated from analogs ), indicating moderate polarity.

-

Hydrogen Bond Acceptor Count: 6 (comparable to tetrahydro-2H-pyran derivatives ).

-

InChIKey: Predicted as

TWXMFURGWHZION-UHFFFAOYSA-N(based on similar borate salts ).

Spectroscopic and Physical Data

While experimental data for this specific compound is unavailable, analogs provide benchmarks:

-

¹⁹F NMR: Trifluoroborate salts typically exhibit signals near -140 ppm (vs. CFCl₃) .

-

¹H NMR: The pyridin-2-yl group’s protons resonate at δ 7.2–8.5 ppm, while ethyl chain protons appear at δ 2.5–4.0 ppm .

-

Melting Point: Estimated >250°C (decomposes before melting, common for ionic trifluoroborates ).

Table 1: Comparative Properties of Related Trifluoroborate Salts

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via hydroboration or Miyaura borylation followed by potassium exchange. A plausible pathway involves:

-

Hydroboration of 2-vinylpyridine with BF₃·OEt₂ to form the trifluoroborate intermediate.

-

Counterion exchange with KHF₂ or K₂CO₃ to yield the potassium salt .

Patent WO2020/39028 details a similar method for tetrahydro-2H-pyran derivatives, achieving yields >75% under inert conditions. Critical parameters include:

-

Temperature: 0–25°C to prevent borane decomposition.

-

Solvent: Anhydrous THF or diethyl ether.

Reactivity in Cross-Coupling Reactions

Trifluoroborate salts are widely used in Suzuki-Miyaura couplings. The pyridin-2-yl group enhances stability and directs regioselectivity. In photoredox reactions, these salts act as radical precursors under blue light irradiation (455 nm), as demonstrated for phenylethyl analogs . Key findings include:

-

Radical Generation: Oxidative quenching of excited photocatalysts (e.g., Ir(ppy)₃) generates alkyl radicals.

-

Coupling Efficiency: Yields up to 85% with aryl phosphonium salts .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Pyridine-containing trifluoroborates are precursors to kinase inhibitors and antiviral agents. The ethyl spacer improves solubility compared to direct pyridylboronates .

Materials Science

The compound’s boron-nitrogen coordination enables use in:

-

Luminescent Materials: As ligands in europium(III) complexes for OLEDs.

-

Polymer Stabilizers: Radical-scavenging properties mitigate degradation in polyolefins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume